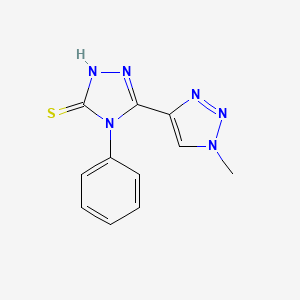
3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a sulfonyl group attached to a phenyl ring, which is further connected to a pyrazole ring, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole typically involves the reaction of 3-methylsulfonylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 3-methylsulfonylphenylhydrazine and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde . These intermediates are then subjected to condensation reactions under controlled conditions to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrazole and phenyl derivatives .
Applications De Recherche Scientifique
3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with various enzymes and receptors, modulating their activity . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
3,5-Dimethyl-1-(4-methylsulfonylphenyl)pyrazole: Similar structure but with the sulfonyl group at a different position on the phenyl ring.
3,5-Dimethyl-1-(3-chlorophenyl)pyrazole: Contains a chlorine atom instead of a sulfonyl group, leading to different reactivity and applications.
Uniqueness
3,5-Dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole is unique due to the presence of two sulfonyl groups, which enhance its reactivity and potential biological activities . This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3,5-dimethyl-1-(3-methylsulfonylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-9-7-10(2)14(13-9)20(17,18)12-6-4-5-11(8-12)19(3,15)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWGIKAUZWLSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2825321.png)

![N-(2-carbamoylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2825324.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(diethylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2825327.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2825333.png)


![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2825337.png)
